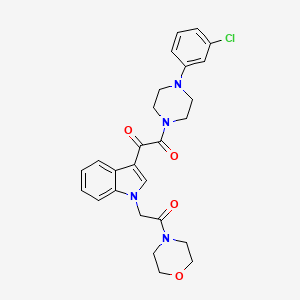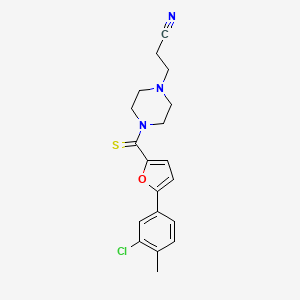
3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound is a cyclic amine that contains an oxazole ring and has been shown to exhibit various biological activities, making it a promising candidate for drug development.
Scientific Research Applications
Synthesis and Characterization
- Research on 3-oxo-2-arylhydrazonobutanenitriles, which are precursors to isoxazolamines and triazolamines, provides insight into the synthesis of related compounds like 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride (Al-Mousawi, Moustafa, & Elnagdi, 2007).
- Research on the intramolecular amination of nonclassical cyclopropylmethyl cation reveals routes to produce derivatives of cyclobutanones, which are structurally similar to 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride (Skvorcova, Grigorjeva, & Jirgensons, 2017).
Cycloaddition Reactions
- The study on gold(I)-catalyzed intermolecular [2+2] cycloadditions, involving oxazolidin-2-one derivatives, is relevant for understanding the cycloaddition reactions that 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride might undergo (Faustino, Bernal, Castedo, López, & Mascareñas, 2012).
Cycloisomerization Processes
- Research on the tandem carbolithiation/cyclization of 2-(3-phenyl-2-propen-1-yl) oxazolines, leading to cyclobutane derivatives, highlights potential synthetic pathways for compounds like 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride (Robinson, Cronin, & Jones, 1997).
Novel Synthesis Methods
- The development of new synthetic routes to 3-aminocyclobut-2-en-1-ones, as described in studies, can provide insights into the synthesis of similar structures, including 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride (Brand, de Candole, & Brown, 2003).
Application in Medicinal Chemistry
- Research on the synthesis of protected 2-aminocyclobutanone as a modular transition state synthon is relevant for understanding how 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride could be used in medicinal chemistry (Mohammad, Reidl, Zeller, & Becker, 2020).
Mechanism of Action
Mode of Action
The mode of action of EN300-26658579 involves its interaction with these targets, leading to changes in cellular processes. The specifics of these interactions are still being researched .
Biochemical Pathways
Pharmacokinetics
The pharmacokinetics of EN300-26658579, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently under study. These properties will significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of EN300-26658579’s action are still being investigated. Preliminary findings suggest that it has therapeutic potential in specific diseases.
Action Environment
Environmental factors can influence the action, efficacy, and stability of EN300-26658579. These factors can include physiological conditions such as pH and temperature, as well as the presence of other molecules in the body .
properties
IUPAC Name |
3-(1,2-oxazol-3-yl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c8-6-3-5(4-6)7-1-2-10-9-7;/h1-2,5-6H,3-4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUHDQCQILVZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=NOC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2761133.png)


![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2761138.png)
![2-ethyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2761139.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide](/img/structure/B2761142.png)
![N-(2-methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2761147.png)
![2-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2761148.png)
![Ethyl 3-(1-(4-bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2761149.png)

